Dibutyrin
Overview
Description
1,3-dibutyrin is a dibutyrin resulting from the condensation of both of the primary hydroxy groups of glycerol with butyric acid. It is a this compound and a secondary alcohol.
Scientific Research Applications
Dietary Influence on Reproductive Performance
Research has demonstrated the significant impact of dibutyrin, particularly in the form of tributyrin, on reproductive performance. A study by Wang et al. (2021) found that dietary tributyrin supplementation in broiler breeders enhanced egg weight, improved egg albumen quality, and positively influenced reproductive tract function. This suggests that tributyrin could be an effective dietary additive for enhancing reproductive efficiency in poultry farming.
Growth and Health in Animal Husbandry
Tributyrin has shown promising results in improving the growth performance and health of animals. In a study conducted by Sotira et al. (2020), tributyrin supplementation in weaned piglets' diets led to an increase in body weight and average daily gain, indicating its potential as a beneficial feed additive.
Obesity and Insulin Resistance
This compound has been investigated for its effects on obesity and insulin resistance. Vinolo et al. (2012) studied tributyrin's impact on diet-induced obesity in mice. The study revealed that tributyrin protected against obesity and associated insulin resistance, suggesting a potential therapeutic application in obesity-related metabolic disorders.
Antioxidative and Immunomodulatory Effects
Tributyrin supplementation has antioxidative and immunomodulatory effects, as evidenced by a study on experimental colitis by Leonel et al. (2012). The study found that tributyrin reduced mucosal damage and inflammation in colitis, highlighting its potential therapeutic use in inflammatory bowel diseases.
Chemopreventive Activity in Cancer
The chemopreventive properties of tributyrin were explored by de Conti et al. (2013), who found that tributyrin exhibited chemopreventive effects in rat hepatocarcinogenesis. The results suggest tributyrin's potential in cancer prevention strategies, particularly for liver cancer.
Microbiota Regulation in Small Intestine
Tributyrin has been implicated in modulating electrical activity in the small intestine. A study by Tropskaya et al. (2017) indicated that tributyrin enhanced the electrical activity of the duodenum and jejunum, suggesting a role in gastrointestinal motility and health.
Safety and Hazards
Dibutyrin is classified as having acute toxicity, oral (Category 4), H302 . In case of ingestion of large amounts, nausea and vomiting may occur . If inhaled, move the victim into fresh air . If it comes into contact with the skin, normal washing of the skin is considered sufficient . If it comes into contact with the eyes, rinse thoroughly with water .
Mechanism of Action
Target of Action
Dibutyrin is a member of the class of compounds known as 1,2-diacylglycerols . It’s a this compound resulting from the formal condensation of any two of the hydroxy groups of glycerol with the carboxy groups of two molecules of butanoic acid . .
Mode of Action
It is known that this compound is a prodrug of butyrate . Butyrate is a small polar compound able to produce terminal differentiation and apoptosis in a variety of in vitro models at levels above 50–100 μM .
Biochemical Pathways
Considering that this compound is a prodrug of butyrate , it might be involved in the same pathways as butyrate. Butyrate has been shown to cause differentiation and/or growth arrest in various in vitro models . This differentiating ability is felt to be primarily a result of gene reactivation due to inhibition of histone deacetylase, resulting in induction of the cyclin-dependent kinase inhibitor p27 and consequent downstream effects on Rb phosphorylation .
Result of Action
It is known that butyrate, for which this compound is a prodrug, can cause terminal differentiation and apoptosis in a variety of in vitro models .
Action Environment
It is known that the efficacy of butyrate, for which this compound is a prodrug, requires continuous exposure .
Biochemical Analysis
Biochemical Properties
Dibutyrin plays a significant role in biochemical reactions, particularly in lipid metabolism. It is hydrolyzed by lipases, enzymes that catalyze the breakdown of lipids. One such enzyme is the lipase from Thermomyces lanuginosus, which hydrolyzes this compound into monobutyrin and free fatty acids . This compound also interacts with sterol esterases, which act on esters of sterols and fatty acids . These interactions are crucial for understanding the metabolic pathways involving this compound.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of lipases and esterases, which in turn modulate lipid metabolism within cells . The hydrolysis of this compound by these enzymes releases free fatty acids, which can be utilized in energy production and other metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with lipases and esterases. The hydrolysis of this compound by these enzymes involves the cleavage of ester bonds, resulting in the release of monobutyrin and free fatty acids . This process is essential for the regulation of lipid metabolism and energy production within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at temperatures below 35°C and within a pH range of 6.5 to 9.5 . Long-term studies have shown that this compound can influence cellular function by modulating lipid metabolism and energy production over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance lipid metabolism and energy production. At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing metabolic imbalances . These threshold effects are crucial for determining the safe and effective use of this compound in research and industrial applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of this compound into monobutyrin and free fatty acids . These metabolic pathways are essential for maintaining cellular energy balance and regulating lipid levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. These molecules facilitate the movement of this compound to specific cellular compartments where it can be metabolized . The localization and accumulation of this compound within cells are critical for its function in lipid metabolism and energy production.
Subcellular Localization
This compound is localized in specific subcellular compartments, such as lipid droplets and membranes. This localization is directed by targeting signals and post-translational modifications that ensure this compound reaches the appropriate cellular sites for its activity . The subcellular localization of this compound is essential for its role in lipid metabolism and cellular energy regulation.
Properties
IUPAC Name |
(3-butanoyloxy-2-hydroxypropyl) butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-3-5-10(13)15-7-9(12)8-16-11(14)6-4-2/h9,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWFWZJNPVZRRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(COC(=O)CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030979 | |
Record name | 1,3-Dibutyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17364-00-0, 32648-01-4 | |
Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) dibutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17364-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyrylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032648014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, diester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dibutyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyric acid, diester with propane-1,2,3-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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